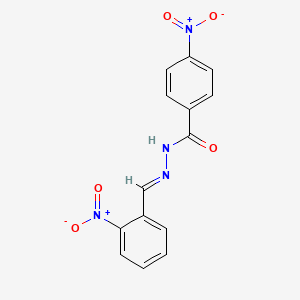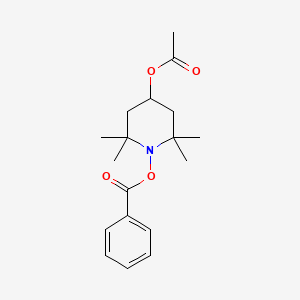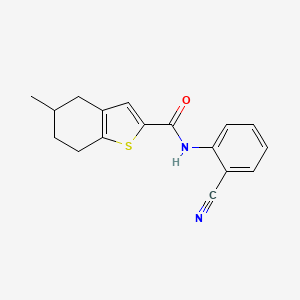
3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one, also known as DMFP-2′-OCH3, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one′-OCH3 has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound′-OCH3 has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that this compound′-OCH3 exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
In addition to its anti-cancer properties, this compound′-OCH3 has also been found to have anti-inflammatory and anti-oxidant properties. Studies have shown that this compound′-OCH3 can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one′-OCH3 is not fully understood. However, it is believed that this compound′-OCH3 exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. Studies have shown that this compound′-OCH3 can inhibit the expression of various oncogenes and activate tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound′-OCH3 has been found to have significant biochemical and physiological effects. Studies have shown that this compound′-OCH3 can inhibit the activity of various enzymes involved in the pathogenesis of cancer and inflammatory diseases, such as cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. This compound′-OCH3 has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one′-OCH3 is its potent anti-cancer activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. Another advantage of this compound′-OCH3 is its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the development of drugs for the treatment of inflammatory and oxidative stress-related diseases.
However, there are also some limitations associated with the use of this compound′-OCH3 in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to use in in vivo studies. Another limitation is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one′-OCH3. One of the most promising directions is the development of novel anti-cancer drugs based on this compound′-OCH3. Another direction is the investigation of the potential use of this compound′-OCH3 in the treatment of inflammatory and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of this compound′-OCH3 and to investigate its potential toxicity in vivo.
Conclusion
In conclusion, this compound′-OCH3 is a novel compound with promising applications in various fields of scientific research. Its potent anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the development of novel drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound′-OCH3 and to investigate its potential toxicity in vivo.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-2-propen-1-one′-OCH3 can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde and 5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-hydroxybenzaldehyde to obtain this compound′-OCH3.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-12-15-11-14(21)6-9-17(15)25-20(12)16(22)7-4-13-5-8-18(23-2)19(10-13)24-3/h4-11H,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQXVMDMGNDIZ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)

![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)


![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)

![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)

